3-methyl-4H-1,4-benzothiazine-2-carbohydrazide
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Overview
Description
3-methyl-4H-1,4-benzothiazine-2-carbohydrazide is a heterocyclic compound with the molecular formula C10H11N3OS.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Related compounds such as 1,4-benzothiazine carboxylates have been synthesized by cyclocondensing β-keto esters with 2-aminobenzenethiols . The exact interaction of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the benzothiazine derivative and the biomolecule it interacts with .
Cellular Effects
Benzothiazine derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Benzothiazine derivatives have been found to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide typically involves the reaction of 2-amino-5-substituted-thiophenol with various reagents. One common method includes the cyclization of 2-carboethoxy-3-methyl-7-substituted-1,4-benzothiazine with hydrazine hydrate under reflux conditions . Another method involves the use of green synthesis techniques, which are environmentally friendly and often employ catalysts like piperidine .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4H-1,4-benzothiazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methyl-4H-1,4-benzothiazine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2H-1,4-benzothiazin-3(4H)-one
- 2-(4-isopropylbenzylidene)-3-oxo-4H-1,4-benzothiazine
- 1,3-benzothiazole-2-carbohydrazide
Uniqueness
3-methyl-4H-1,4-benzothiazine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N3OS. Its structure features a benzothiazine core with a methyl group and a carbohydrazide substituent. This unique arrangement contributes to its chemical reactivity and biological properties, allowing for various applications in medicinal chemistry and material science.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, with notable results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 31.25 µg/ml |
Escherichia coli | 250 µg/ml |
Klebsiella pneumoniae | 250 µg/ml |
These findings suggest that derivatives of this compound could serve as potential alternatives to traditional antibiotics, especially in the face of rising antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, derivatives were synthesized and evaluated for their effects on HT-29 human colon cancer cells. The results indicated:
Compound | GI50 (µM) | Activity Level |
---|---|---|
AR13 | <10 | High |
AR15 | <10 | High |
AR5 | <70 | Moderate |
These compounds demonstrated significant cytotoxic effects, highlighting their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. Molecular docking studies have suggested that this compound can bind to enzymes and receptors associated with bacterial resistance mechanisms and cancer cell proliferation. This interaction may inhibit critical pathways involved in disease progression .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Antimicrobial Efficacy : A research team evaluated multiple derivatives for their antibacterial activity against resistant strains of bacteria. The study utilized disk diffusion and microdilution methods to assess efficacy.
- Anticancer Research : Another study focused on the synthesis of benzothiazine derivatives and their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications in the molecular structure significantly enhanced anticancer activity.
Synthesis Methods
The synthesis of this compound typically involves reactions between 2-amino-5-substituted-thiophenol and various reagents. A common method includes cyclization with hydrazine hydrate under reflux conditions .
Synthetic Route Example
-
Reagents :
- 2-amino-5-substituted-thiophenol
- Hydrazine hydrate
- Ethanol
-
Procedure :
- Combine the reagents in ethanol.
- Reflux the mixture for several hours.
- Isolate the product through crystallization.
This method can be optimized using ultrasound irradiation to enhance yields and reaction rates .
Properties
IUPAC Name |
3-methyl-4H-1,4-benzothiazine-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-6-9(10(14)13-11)15-8-5-3-2-4-7(8)12-6/h2-5,12H,11H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJBHUOXEDABKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369440 |
Source
|
Record name | 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169058-47-3 |
Source
|
Record name | 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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